2-(4-Amino-2-methylphenyl)acetonitrile
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Overview
Description
2-(4-Amino-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with an amino group at the 4-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2-methylphenyl)acetonitrile typically involves the reaction of 4-nitro-2-methylbenzyl chloride with sodium cyanide, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Amino-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-(4-Amino-2-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-Amino-2-methylbenzonitrile
- 4-Amino-2-methylphenylacetamide
- 4-Amino-2-methylphenylpropionitrile
Comparison: 2-(4-Amino-2-methylphenyl)acetonitrile is unique due to the presence of both an amino group and a nitrile group on the phenyl ring, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities .
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(4-amino-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,6H,4,11H2,1H3 |
InChI Key |
KHOJTLMVADBIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CC#N |
Origin of Product |
United States |
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